4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one
Description
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one is a complex organic compound that belongs to the class of oxadiazole derivatives
Properties
IUPAC Name |
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-15-7-5-9-17(13-15)28-24(29)20-12-4-3-11-19(20)21(26-28)23-25-22(27-31-23)16-8-6-10-18(14-16)30-2/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFVHKUVYIJNKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction conditions often require refluxing in an inert atmosphere to ensure the complete formation of the oxadiazole ring .
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles such as amines or thiols can replace substituents under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The interaction of the oxadiazole ring with biological targets can inhibit the growth of various pathogens. For instance, studies have shown that similar compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Anticancer Potential
The compound has been investigated for its anticancer properties. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. In vitro studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .
Anti-inflammatory Effects
Emerging evidence suggests that this compound may possess anti-inflammatory properties. The modulation of inflammatory pathways through specific molecular interactions could lead to therapeutic applications in treating inflammatory diseases .
Photophysical Properties
The unique structure of 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one allows it to exhibit interesting photophysical properties. This makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research has focused on optimizing its luminescent properties for enhanced performance in electronic applications .
Synthesis of Advanced Materials
The compound can be utilized as a precursor in the synthesis of advanced materials, including polymers and nanocomposites. Its ability to undergo various chemical transformations allows for the development of materials with tailored properties for specific applications in coatings and sensors .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the substituents on the oxadiazole ring significantly influenced antimicrobial activity, highlighting the importance of structural optimization .
Case Study 2: Anticancer Activity
In a recent investigation, researchers evaluated the anticancer potential of several oxadiazole derivatives in breast cancer cell lines. The study found that compounds similar to 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one exhibited potent cytotoxic effects through apoptosis induction mechanisms .
Mechanism of Action
The mechanism of action of 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets within biological systems. The oxadiazole ring is known to interact with enzymes and proteins, disrupting their normal function. This interaction can inhibit the growth of bacteria, fungi, and viruses by interfering with their metabolic pathways .
Comparison with Similar Compounds
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one can be compared with other oxadiazole derivatives such as:
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid: This compound has similar structural features but differs in its biological activity and applications.
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but have different substituents, leading to variations in their chemical and biological properties.
Biological Activity
The compound 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one is a member of the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its potential applications in cancer therapy and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 304.34 g/mol. The structure features an oxadiazole ring, which is known for its pharmacological significance due to the presence of the toxophoric –N=C–O– linkage that can interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the target compound. The mechanism of action primarily involves:
- Inhibition of Enzymes : Oxadiazoles can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Targeting Nucleic Acids : These compounds can interact with nucleic acids, leading to apoptosis in cancer cells .
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that oxadiazole derivatives exhibited significant cytotoxicity. The compound's modifications were shown to enhance its activity against breast and lung cancer cells .
- Mechanism-Based Approaches : Research indicated that structural modifications of oxadiazoles can lead to improved binding affinities for specific biological targets, enhancing their efficacy as anticancer agents .
Other Biological Activities
Beyond anticancer properties, oxadiazoles exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, suggesting potential use in treating infections .
- Anti-inflammatory Effects : The anti-inflammatory properties of oxadiazoles have been explored, indicating their utility in managing inflammatory diseases .
Comparative Biological Activity Table
| Activity Type | Compound Type | Observed Effect |
|---|---|---|
| Anticancer | 1,3,4-Oxadiazole derivatives | Cytotoxicity against various cancer cells |
| Antimicrobial | Oxadiazole derivatives | Inhibition of bacterial growth |
| Anti-inflammatory | Oxadiazole derivatives | Reduction in inflammation markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
